N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide

Scaffold Design Metabolic Stability Conformational Flexibility

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide (CAS 2034589-08-5) is a research-grade heterocyclic sulfonamide with a molecular formula of C₁₄H₁₇N₃O₂S and a molecular weight of 291.37 g/mol. It features a partially saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked via a methylene bridge to a benzenesulfonamide group.

Molecular Formula C14H17N3O2S
Molecular Weight 291.37
CAS No. 2034589-08-5
Cat. No. B2591834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide
CAS2034589-08-5
Molecular FormulaC14H17N3O2S
Molecular Weight291.37
Structural Identifiers
SMILESC1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CC=C3)C1
InChIInChI=1S/C14H17N3O2S/c18-20(19,13-6-2-1-3-7-13)16-11-12-10-15-17-9-5-4-8-14(12)17/h1-3,6-7,10,16H,4-5,8-9,11H2
InChIKeyRREFTFDGMOGEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide (CAS 2034589-08-5): Structural & Procurement Baseline


N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide (CAS 2034589-08-5) is a research-grade heterocyclic sulfonamide with a molecular formula of C₁₄H₁₇N₃O₂S and a molecular weight of 291.37 g/mol [1]. It features a partially saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked via a methylene bridge to a benzenesulfonamide group. The tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor design, as demonstrated by co-crystal structures of related tetrahydropyrazolo[1,5-a]pyrazine analogs bound to engineered PI3Kα mutants (PDB: 5UKJ) [2]. However, publicly available quantitative bioactivity data for this exact compound are extremely limited; differentiation must therefore be grounded in structural logic, comparative scaffold analysis, and property-based inference until direct head-to-head studies emerge.

Why N-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide Cannot Be Casually Substituted by In-Class Analogs


The tetrahydropyrazolo[1,5-a]pyridine sulfonamide class exhibits extreme sensitivity to even minor structural modifications. Data from the benzenesulfonohydrazide SAR series of pyrazolo[1,5-a]pyridine PI3K inhibitors show that altering the substitution position or replacing the sulfonyl group can completely abrogate p110α isoform selectivity [1]. Specifically, substitution off the hydrazone nitrogen or replacement of the sulfonyl moiety led to loss of selectivity, with the exception of an N-hydroxyethyl analog [1]. This compound's unique combination of a saturated tetrahydropyridine ring (enhancing conformational flexibility and potentially metabolic stability relative to fully aromatic pyrazolo[1,5-a]pyridines ), a methylene linker between the core and sulfonamide, and an unsubstituted benzenesulfonamide terminus creates a chemical space distinct from close analogs such as the 5-yl-substituted series or dichloro-methyl variants. Generic interchange without explicit comparative data therefore carries a high risk of unintended loss of target engagement, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence for N-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide Relative to Key Comparators


Scaffold Saturation State: 4,5,6,7-Tetrahydro vs. Fully Aromatic Pyrazolo[1,5-a]pyridine Cores

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core of the target compound features partial saturation of the pyridine ring, contrasting with the fully aromatic pyrazolo[1,5-a]pyridine core found in compounds such as N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034548-86-0) . While direct metabolic stability data for the target compound are not publicly available, the partially saturated scaffold is recognized in medicinal chemistry as a strategy to enhance metabolic stability compared to fully aromatic analogs . This structural feature also introduces increased three-dimensional character (higher fraction of sp³ carbons), which can positively influence solubility and reduce aromatic ring-mediated off-target binding .

Scaffold Design Metabolic Stability Conformational Flexibility Kinase Inhibitor

Linker Topology: Methylene Bridge at 3-Position vs. Direct 5-Amino Linkage in 5-yl Substituted Analogs

The target compound incorporates a methylene (-CH₂-) spacer between the tetrahydropyrazolo[1,5-a]pyridine core (at the 3-position) and the sulfonamide nitrogen. In contrast, closely related analogs such as N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide attach the sulfonamide directly to the 5-position of the core via an NH linker . The methylene bridge introduces an additional rotational degree of freedom and alters the vector of the sulfonamide pharmacophore relative to the heterocyclic core. In the PI3K p110α-selective pyrazolo[1,5-a]pyridine series, moving substituents from the core to a hydrazone linker dramatically altered selectivity, demonstrating the sensitivity of this scaffold to linker topology [1]. No direct binding assay comparison between the 3-methylene and 5-amino linkage isomers has been published.

Linker SAR Binding Mode Conformational Flexibility Kinase Selectivity

Benzenesulfonamide Substituent Pattern: Unsubstituted vs. Electron-Withdrawing or Halogenated Analogs

The target compound bears an unsubstituted benzenesulfonamide group. This contrasts with analogs such as N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide (CF₃ substituent at the 3-position) and 2,4-dichloro-5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide (dichloro-methyl pattern) . The absence of electron-withdrawing or lipophilic substituents on the phenyl ring reduces molecular weight and lipophilicity (clogP) relative to halogenated analogs, which may translate to improved aqueous solubility and a lower risk of CYP inhibition. The unsubstituted phenyl also eliminates potential metabolic liabilities associated with benzylic oxidation or dehalogenation. No direct comparative solubility or metabolic stability data are available.

Electronics Effects Hydrogen Bonding Potency Optimization Drug Design

Evidence-Backed Application Scenarios for N-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide


Kinase Inhibitor Lead Discovery Requiring a Structurally Differentiated Tetrahydropyrazolo[1,5-a]pyridine Core

The partially saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, as evidenced by its sp³-enriched scaffold , makes this compound a logical starting point for kinase inhibitor programs where fully aromatic pyrazolo[1,5-a]pyridine leads have shown poor metabolic stability or solubility. The proven druggability of the tetrahydropyrazolo[1,5-a]pyrazine scaffold in PI3Kα co-crystal structures (PDB: 5UKJ) [1] supports the broader utility of this heterocyclic family.

Chemical Probe Development Targeting the PI3K/Akt/mTOR Axis with a Unique Linker Vector

The 3-methylene-benzenesulfonamide attachment vector distinguishes this compound from the 5-yl-substituted PI3K inhibitor series [2]. Given that minor linker modifications in the pyrazolo[1,5-a]pyridine PI3K series caused dramatic shifts in p110α selectivity [2], this compound may sample chemical space inaccessible to existing probes and is suitable for chemical biology studies aimed at identifying new allosteric or isoform-selective binding modes.

Fragment-Based or Property-Driven Lead Optimization Starting from a Low-MW, Unsubstituted Sulfonamide

With a molecular weight of 291.37 and an unsubstituted benzenesulfonamide group [3], this compound is significantly smaller and less lipophilic than many halogenated analogs (e.g., 2,4-dichloro-5-methyl variant, MW >360). This property profile aligns with fragment-like or early lead-like criteria, making it suitable for fragment growing or property-driven optimization campaigns where maintaining low lipophilicity and high ligand efficiency is prioritized.

Negative Control or Tool Compound for SAR Studies Involving 5-yl-Substituted Tetrahydropyrazolo[1,5-a]pyridine Sulfonamides

Because the target compound differs from the 5-yl-substituted series in both linker topology and core attachment point [2], it can serve as a structurally matched negative control in assays where the 5-yl-substituted analogs show activity. This enables robust SAR elucidation by isolating the contribution of the linker and substitution position to target engagement.

Quote Request

Request a Quote for N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.